molecular formula C9H6N2O4S B13078737 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol

2-Nitro-4-(1,3-thiazol-2-yloxy)phenol

Cat. No.: B13078737
M. Wt: 238.22 g/mol
InChI Key: OURDDOQZOSQYKX-UHFFFAOYSA-N
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Description

2-Nitro-4-(1,3-thiazol-2-yloxy)phenol is a chemical compound with the molecular formula C₉H₆N₂O₄S and a molecular weight of 238.22 g/mol . This compound features a nitro group, a thiazole ring, and a phenol group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol typically involves the nitration of 4-(1,3-thiazol-2-yloxy)phenol. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the exothermic nature of the nitration process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and ensuring high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-4-(1,3-thiazol-2-yloxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Nitro-4-(1,3-thiazol-2-yloxy)phenol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or antifungal effects. The thiazole ring can also interact with enzymes and proteins, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a nitro group and a thiazole ring, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .

Biological Activity

2-Nitro-4-(1,3-thiazol-2-yloxy)phenol is a compound of significant interest in medicinal chemistry due to its notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C10_{10}H8_{8}N2_{2}O3_{3}S
  • Molecular Weight : Approximately 279.27 g/mol
  • IUPAC Name : N-[2-nitro-4-(1,3-thiazol-2-yloxy)phenyl]acetamide

The structure features a nitro group at the 2-position of the phenolic ring, a thiazole moiety at the 4-position, and a hydroxyl group. This unique combination enhances its biological activity compared to structurally similar compounds.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown efficacy against various microbial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the bioreduction of the nitro group, leading to reactive intermediates that interact with cellular components.

Table 1: Antimicrobial Activity Against Various Strains

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL
Candida albicans42 μg/mL

Anticancer Activity

In addition to its antimicrobial effects, this compound has demonstrated promising anticancer activity against various cancer cell lines. Studies have revealed that it can inhibit cell proliferation and induce apoptosis in cancer cells.

Table 2: Anticancer Activity Against Cell Lines

Cell LineIC50 (µM)
MCF-7 (breast)1.8 ± 0.02
HeLa (cervical)2.5 ± 0.05
A549 (lung)3.0 ± 0.03

The cytotoxicity profile suggests that the compound's effectiveness may be enhanced by structural modifications that increase its interaction with cellular targets.

The biological activity of this compound is attributed to several factors:

  • Bioreduction : The nitro group can be reduced to form reactive intermediates that damage DNA and proteins within microbial cells.
  • Enzyme Inhibition : Interaction with specific enzymes or receptors may disrupt metabolic pathways essential for microbial survival and cancer cell proliferation.

Case Studies

  • Antimicrobial Efficacy Study :
    A study conducted on various bacterial strains demonstrated that the compound effectively inhibited growth at low concentrations, showcasing its potential as an alternative treatment for resistant infections .
  • Anticancer Research :
    In vitro studies on MCF-7 breast cancer cells revealed that treatment with this compound led to significant apoptosis, indicating its potential as a chemotherapeutic agent .

Properties

Molecular Formula

C9H6N2O4S

Molecular Weight

238.22 g/mol

IUPAC Name

2-nitro-4-(1,3-thiazol-2-yloxy)phenol

InChI

InChI=1S/C9H6N2O4S/c12-8-2-1-6(5-7(8)11(13)14)15-9-10-3-4-16-9/h1-5,12H

InChI Key

OURDDOQZOSQYKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=NC=CS2)[N+](=O)[O-])O

Origin of Product

United States

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